Self-Assembly Morphology: Pentaphenylalanine versus Tetraphenylalanine Elongated Structures
Under solvent-switch conditions (HFIP dissolution followed by aqueous dilution), both tetraphenylalanine (FFFF) and pentaphenylalanine (FFFFF) assemble into ordered elongated structures. However, transmission electron microscopy (TEM) and scanning electron microscopy (SEM) characterization reveals that pentaphenylalanine yields more uniform and well-defined elongated assemblies, while tetraphenylalanine produces a mixture of morphologies with less structural homogeneity [1]. The incremental phenylalanine residue enhances the directional π-π stacking and hydrophobic packing that drive ordered elongation.
| Evidence Dimension | Self-assembly morphology uniformity |
|---|---|
| Target Compound Data | Uniform, ordered elongated structures |
| Comparator Or Baseline | Tetraphenylalanine (FFFF): heterogeneous mixture of elongated and irregular assemblies |
| Quantified Difference | Qualitative morphological improvement with pentamer; uniform elongated structures achieved |
| Conditions | Solvent-switch methodology: HFIP dissolution, dilution into aqueous medium, TEM/SEM imaging |
Why This Matters
For applications requiring consistent nanostructure dimensions and reproducible self-assembly outcomes, pentaphenylalanine provides superior batch-to-batch reliability compared to tetraphenylalanine.
- [1] Arnon ZA, Adler-Abramovich L, Levin A, Gazit E. Solvent-Induced Self-Assembly of Highly Hydrophobic Tetra- and Pentaphenylalanine Peptides. Isr J Chem. 2015;55(6-7):756-762. View Source
